MTSEA-DBCO

Bioorthogonal Chemistry Click Chemistry SPAAC

Choose MTSEA-DBCO's unique orthogonal reactivity to construct precise biomolecular architectures without copper cytotoxicity. Its MTSEA group forms a stable, cleavable disulfide with accessible cysteines, while the DBCO moiety enables rapid SPAAC kinetics. This ensures site-specific conjugation, a homogeneous DAR, enhanced stability over maleimide linkers, and reliable live-cell imaging, making it the superior choice over generic NHS or slower BCN linkers.

Molecular Formula C₂₂H₂₄N₂O₃S₂
Molecular Weight 428.57
Cat. No. B1156415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTSEA-DBCO
SynonymsMethanesulfonothioic Acid S-(2-Aminoethyl) Ester-DBCO; _x000B_
Molecular FormulaC₂₂H₂₄N₂O₃S₂
Molecular Weight428.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MTSEA-DBCO: A Heterobifunctional Reagent for Site-Specific, Copper-Free Bioconjugation


MTSEA-DBCO is a heterobifunctional crosslinker that integrates a thiol-reactive methanethiosulfonate (MTSEA) group with a dibenzocyclooctyne (DBCO) moiety. This molecular design enables sequential, orthogonal conjugation: the MTSEA group forms a stable mixed disulfide with accessible cysteine residues , while the DBCO group facilitates strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules without the need for a cytotoxic copper catalyst . This dual functionality positions MTSEA-DBCO as a versatile tool for constructing precise biomolecular architectures.

Why Generic Substitution of MTSEA-DBCO with Other Heterobifunctional Linkers Compromises Experimental Fidelity


Substituting MTSEA-DBCO with a generic heterobifunctional linker is not a trivial swap; it can fundamentally alter the outcome of a bioconjugation experiment. The choice between a thiol-reactive group (MTSEA) and an amine-reactive group (NHS ester), or between a strain-promoted alkyne (DBCO) and a slower cycloalkyne (BCN), introduces critical differences in reaction kinetics, linkage stability, and labeling specificity [1][2]. Even when comparing thiol-specific reagents, the stability of the resulting linkage—a cleavable disulfide from MTSEA versus a potentially unstable thioether from maleimide—varies significantly under physiological conditions [3]. These differences, quantified below, directly impact conjugation efficiency, the homogeneity of the final product, and the reliability of downstream functional assays.

Quantitative Evidence for MTSEA-DBCO Differentiation: Kinetics, Stability, and Specificity Compared to Analogs


Superior Click Reaction Kinetics: DBCO vs. BCN in Copper-Free SPAAC

The DBCO moiety of MTSEA-DBCO exhibits a second-order rate constant for strain-promoted azide-alkyne cycloaddition (SPAAC) that is 3.4- to 4.2-fold higher than that of bicyclo[6.1.0]non-4-yne (BCN), a common alternative cycloalkyne. This faster kinetics translates directly to more efficient and complete bioconjugation in a shorter time frame, a critical factor when working with limited or sensitive biomolecules [1][2].

Bioorthogonal Chemistry Click Chemistry SPAAC

Enhanced Linkage Stability: MTSEA-Derived Disulfide vs. Maleimide-Thiol Adducts

The MTSEA group in MTSEA-DBCO reacts with thiols to form a mixed disulfide bond. In physiological environments, this linkage demonstrates a defined stability profile with a plasma half-life of 7–8 hours [1]. In contrast, the thioether linkage formed by a maleimide-thiol reaction is susceptible to retro-Michael addition and thiol exchange, exhibiting variable and often shorter half-lives (3.1–18 hours) depending on the specific maleimide and local thiol concentration [2]. The disulfide bond also offers the advantage of being cleavable in the reducing environment of the cell cytoplasm, providing a mechanism for controlled intracellular release of a payload.

Bioconjugation Drug Delivery ADC Linkers

Electrostatic Enhancement of Reactivity: Positively Charged MTSEA vs. Neutral Thiol Reagents

The MTSEA group introduces a permanent positive charge upon reaction with a cysteine thiol . This electrostatic property can significantly accelerate the reaction rate with thiolates in negatively charged environments or enhance the reactivity of specific, accessible cysteine residues. For instance, studies on the NMDA receptor demonstrate that MTSEA modifies certain engineered cysteines with second-order rate constants exceeding 100 M⁻¹ s⁻¹, which is notably faster than the modification rates observed for neutral thiol-specific reagents in similar contexts [1]. This charge-dependent reactivity can be leveraged to achieve site-specific labeling on proteins with unique electrostatic landscapes.

Protein Engineering SCAM Ion Channel Research

Optimal Research and Industrial Application Scenarios for MTSEA-DBCO


Construction of Homogeneous Antibody-Drug Conjugates (ADCs)

The combination of site-specific thiol conjugation and stable, yet cleavable, disulfide linkage makes MTSEA-DBCO an ideal tool for ADC development. An engineered cysteine residue on an antibody can be precisely labeled with MTSEA-DBCO. The DBCO handle then enables rapid, copper-free click conjugation to azide-bearing cytotoxic payloads . This approach yields a homogeneous ADC product with a defined drug-to-antibody ratio (DAR), improving both batch-to-batch consistency and therapeutic index compared to traditional, heterogeneous conjugation methods. The faster SPAAC kinetics of DBCO relative to BCN ensures high conjugation efficiency [1].

Live-Cell Protein Labeling and Tracking

MTSEA-DBCO is well-suited for live-cell imaging applications due to its bioorthogonal nature. The MTSEA group can be used to label a protein of interest (POI) on the cell surface that contains an accessible cysteine. Subsequent reaction of the DBCO handle with a cell-permeable, azide-modified fluorescent dye via SPAAC enables wash-free, real-time tracking of the POI [2]. The absence of a copper catalyst is critical here, as it eliminates the risk of copper-induced cytotoxicity that would compromise cell viability and confound experimental results.

Developing Multi-Functional Proteomic Probes

The orthogonal reactivity of MTSEA-DBCO is highly valuable for creating complex, multi-functional probes for chemical proteomics. A protein of interest can first be functionalized with a DBCO handle using the MTSEA group. In a second, independent step, an azide-containing molecule bearing multiple functional modules (e.g., a biotin group for affinity purification, a fluorophore for detection, and a cleavable linker) can be attached via the rapid SPAAC reaction [3]. This modular, two-step strategy simplifies the synthesis of sophisticated probes and ensures that the final probe is both pure and fully functional.

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